1-(morpholin-4-yl)-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
The exact mass of the compound this compound is 360.22737416 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c25-18(24-9-11-26-12-10-24)14-21-5-7-23(8-6-21)17-13-16(19-15-20-17)22-3-1-2-4-22/h13,15H,1-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPIDIUJXAWPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding or π-stacking.
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to inhibit the pi3k/akt signaling pathway, which plays a crucial role in cell survival and growth.
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interaction with the PI3K/Akt pathway, it may have effects on cell survival and growth.
Biochemical Analysis
Biochemical Properties
1-(morpholin-4-yl)-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with kinases, which are enzymes that catalyze the transfer of phosphate groups. This binding can either inhibit or activate the kinase, depending on the specific interaction. Additionally, the compound can interact with DNA polymerases, influencing DNA replication and repair processes. The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active sites of these enzymes .
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, alteration of gene expression, and changes in cellular metabolism. In particular, this compound has been shown to influence the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. By modulating this pathway, the compound can induce apoptosis in cancer cells or promote cell survival in other contexts. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to either cell cycle arrest or progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation of target proteins. This inhibition can lead to downstream effects such as reduced cell proliferation and increased apoptosis. The compound also influences gene expression by binding to transcription factors or directly interacting with DNA, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits high stability and activity, but over extended periods, it may degrade, leading to reduced efficacy. Long-term studies have shown that continuous exposure to the compound can result in adaptive cellular responses, such as upregulation of drug efflux pumps, which reduce the compound’s intracellular concentration and effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can effectively modulate target pathways without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the accumulation of the compound in specific tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases, which enhance their solubility for excretion. The compound’s interaction with these metabolic enzymes can affect metabolic flux and alter the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. It can be actively transported into cells by organic cation transporters and distributed within the cytoplasm and nucleus. The compound’s distribution is influenced by its interactions with binding proteins, which can sequester it in specific cellular compartments .
Biological Activity
The compound 1-(morpholin-4-yl)-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides an overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
The biological activity of this compound primarily revolves around its ability to inhibit specific kinases involved in cancer progression. Kinases are critical enzymes that regulate various cellular processes, including growth and division. Dysregulation of these enzymes often leads to cancer and other diseases.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidines, which share structural similarities, act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a pathway frequently altered in cancer cells .
Case Study: Inhibition of Kinases
A notable study evaluated the efficacy of several morpholine and pyrrolidine derivatives against various cancer cell lines. The synthesized compounds demonstrated varying degrees of inhibition against kinases such as mTOR and PI3K, with IC50 values ranging from low nanomolar to micromolar concentrations. The most potent inhibitor showed an IC50 value of 0.5 µM against PI3K, highlighting the potential of these compounds in therapeutic applications .
Pharmacological Profile
The pharmacological profile of This compound suggests a favorable interaction with target proteins due to its structural features, which allow for effective binding and inhibition.
Binding Affinity Studies
In silico docking studies have revealed that this compound can form multiple hydrogen bonds with key residues in the active sites of target kinases. For example, it was found to interact with the ATP-binding pocket of mTOR, stabilizing the inactive conformation of the enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
